Mosperafenib

CNS metastasis Brain penetration Melanoma brain metastases

Select Mosperafenib for BRAF V600-mutant research requiring brain penetration & paradox breaker efficacy. This next-gen inhibitor overcomes limitations of first-gen BRAFi by avoiding MAPK paradoxical activation (0% cutaneous toxicity in Phase I) and effectively targeting CNS metastases. Preclinically validated for single-agent activity in CRC and activity in BRAFi-resistant models. Choose for superior translational relevance.

Molecular Formula C20H17F2N5O4S
Molecular Weight 461.4 g/mol
CAS No. 2649372-20-1
Cat. No. B6225424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMosperafenib
CAS2649372-20-1
Molecular FormulaC20H17F2N5O4S
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(C1=O)C=C(C=C2)OC3=C(C=CC(=C3C#N)NS(=O)(=O)N4CCC(C4)F)F
InChIInChI=1S/C20H17F2N5O4S/c1-26-11-24-17-4-2-13(8-14(17)20(26)28)31-19-15(9-23)18(5-3-16(19)22)25-32(29,30)27-7-6-12(21)10-27/h2-5,8,11-12,25H,6-7,10H2,1H3/t12-/m1/s1
InChIKeyZUXPFTYMSHPRQX-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mosperafenib (RG6344, CAS 2649372-20-1) Preclinical and Clinical Evidence Overview for BRAF V600-Mutant Solid Tumor Research Procurement


(3R)-N-(2-cyano-4-fluoro-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)phenyl)-3-fluoropyrrolidine-1-sulfonamide (CAS 2649372-20-1), also known as Mosperafenib, RG6344, or RO7276389, is a next-generation BRAF inhibitor (BRAFi) with paradox breaker and brain-penetrant properties. [1] It is derived from patent WO2021116055A1 as compound Ia and was designed to address the therapeutic limitations of first-generation BRAF inhibitors (vemurafenib, dabrafenib, encorafenib), including MAPK paradoxical activation, poor CNS penetration, and acquired resistance. [2] The compound is currently in Phase I clinical development (ISRCTN13713551) for BRAF V600-mutant solid tumors, including colorectal cancer and melanoma. [3]

Why Generic BRAF Inhibitor Substitution Fails: The Case for Mosperafenib (CAS 2649372-20-1) Selection


The BRAF inhibitor class encompasses compounds with fundamentally distinct pharmacological profiles that preclude interchangeable use in research and clinical development. First-generation BRAFi (vemurafenib, dabrafenib, encorafenib) exhibit paradoxical MAPK pathway activation in BRAF wild-type contexts, a liability that drives cutaneous toxicities including squamous cell carcinomas and keratoacanthomas. [1] Additionally, these agents demonstrate poor brain penetration, rendering them suboptimal for CNS metastasis models or clinical brain metastasis studies. [2] Emerging pan-RAF dimer inhibitors face narrow therapeutic indices due to wild-type RAF inhibition. [3] Mosperafenib was specifically engineered as a paradox breaker and brain-penetrant BRAFi to circumvent these class-wide limitations while preserving single-agent activity in both BRAFi-naïve and BRAFi-experienced settings. [4] The following evidence dimensions demonstrate quantifiable differentiation that directly impacts experimental design and procurement decisions.

Quantitative Differentiation Evidence for Mosperafenib (RG6344, CAS 2649372-20-1) vs. Comparator BRAF Inhibitors


Brain Penetration: Mosperafenib vs. Approved BRAF Inhibitors in CNS Metastasis Models

Mosperafenib (Compound Ia) demonstrated high central nervous system (CNS) penetration in preclinical models, triggering evident superiority over approved BRAFi in both macro-metastatic and disseminated micro-metastatic brain models. [1] In contrast, approved BRAFi (vemurafenib, dabrafenib, encorafenib) exhibit poor brain penetration, a limitation that correlates with shorter clinical benefit duration in patients with brain metastases compared to extracranial disease. [2] In a Phase I study including 9 patients with brain metastases, clinical benefit was observed in 5 of 9 patients. [3]

CNS metastasis Brain penetration Melanoma brain metastases BRAF V600E

Paradox Breaker Activity: Absence of Class-Specific Toxicities in Phase I vs. First-Generation BRAFi

Mosperafenib was designed as a MAPK paradox breaker, meaning it does not trigger P-ERK over-activation in BRAF wild-type contexts. [1] In Phase I clinical evaluation (N=51 mCRC patients), none of the typical BRAFi class toxicities were observed: zero cases of cutaneous squamous cell carcinomas (cSCCs), palmar-plantar erythrodysesthesia (PPE), or keratoacanthoma. [2] This contrasts sharply with first-generation BRAFi, where these adverse events are well-documented class liabilities. Grade 3-4 treatment-related adverse events occurred in only 16.3% of the full 80-patient cohort, with only 2.5% discontinuing due to TRAEs and no grade 5 events. [3]

MAPK paradoxical activation BRAF wild-type sparing Safety profile Cutaneous toxicity

Preclinical Efficacy: Mosperafenib Monotherapy vs. Encorafenib/Cetuximab Combination in BRAFi-Naïve CRC Xenografts

In BRAFi-naïve colorectal cancer xenograft models, mosperafenib monotherapy outperformed the clinically approved combination of encorafenib plus cetuximab at clinically relevant doses, indicating higher intrinsic activity of mosperafenib. [1] Furthermore, mosperafenib combined with FOLFOX chemotherapy resulted in tumor regression and superior activity compared to the same combination regimen with encorafenib. In PDX models derived from patients who progressed on encorafenib/cetuximab therapy, mosperafenib plus cetuximab demonstrated potent activity with tumor regression and long survival benefits.

Colorectal cancer BRAF V600E Xenograft Encorafenib Cetuximab

Clinical Activity: Single-Agent Mosperafenib in BRAFi-Naïve vs. BRAFi-Experienced mCRC Patients

In the Phase I dose-escalation study (N=51 mCRC patients), single-agent mosperafenib demonstrated an objective response rate (ORR, RECIST v1.1) of 25% in BRAFi-naïve patients and 14.8% in BRAFi-experienced patients. [1] Disease control rate (DCR) was 100% for BRAFi-naïve and 62.9% for BRAFi-experienced patients. [2] Median progression-free survival (mPFS) was 7.3 months in BRAFi-naïve and 3.6 months in BRAFi-experienced patients. [3] In the full 80-patient cohort, ORR was 24.2% including 2 complete responses and 14 partial responses, with mPFS of 6.4 months in CRC and 3.5 months in melanoma. PK analysis demonstrated linear and time-independent exposure with sustained pERK inhibition ≥90% across the tested dose range.

Metastatic colorectal cancer BRAF V600E Objective response rate Progression-free survival

Solid Form Characterization: Crystalline Form A and Amorphous Form for Manufacturability and Formulation

Mosperafenib has been characterized in two distinct solid forms: a crystalline polymorphic Form A and an amorphous form, as disclosed in patent applications WO2022258584A1 and US2024/0199585. [1] The crystalline Form A exhibits non-hygroscopic properties with mass change <0.2% from 0-90% relative humidity, and no solid form change occurs during the sorption/desorption cycle, indicating favorable physical stability. [2] Both forms are suitable for pharmaceutical formulation development, with defined XRPD patterns enabling quality control and batch-to-batch consistency.

Polymorph Crystalline form Amorphous Solid-state chemistry Formulation development

Recommended Research and Industrial Application Scenarios for Mosperafenib (CAS 2649372-20-1)


Preclinical Models of Brain Metastasis in BRAF V600-Mutant Melanoma or Colorectal Cancer

Mosperafenib is the appropriate BRAFi selection for in vivo studies involving CNS metastasis models. Preclinical evidence demonstrates high CNS penetration and superior activity over approved BRAFi in both macro-metastatic and micro-metastatic brain models. [1] Clinical Phase I data show benefit in patients with brain metastases (5 of 9 patients). [2] First-generation BRAFi (vemurafenib, dabrafenib, encorafenib) exhibit poor brain penetration and are unsuitable for such studies.

Single-Agent BRAF Inhibition Studies in Colorectal Cancer (CRC) Models

For research programs requiring BRAF inhibition in CRC models without confounding EGFR inhibition or MEK inhibition, mosperafenib enables single-agent experimental designs. Preclinical data show mosperafenib monotherapy outperforms encorafenib/cetuximab combination in BRAFi-naïve xenografts. [3] Clinical Phase I data confirm single-agent activity in mCRC with ORR 25% in BRAFi-naïve patients. [4]

Studies Evaluating Acquired Resistance to First-Generation BRAF Inhibitors

Mosperafenib is specifically indicated for research in BRAFi-experienced or BRAFi-resistant contexts. Preclinical PDX models derived from patients who progressed on encorafenib/cetuximab therapy demonstrate potent activity of mosperafenib plus cetuximab with tumor regression. [5] Clinical data show ORR of 14.8% and mPFS of 3.6 months in BRAFi-experienced mCRC patients receiving single-agent mosperafenib. [6] Patent applications (TW-202333707-A, US2024/0366605) explicitly claim use in patients previously treated with a different BRAF inhibitor. [7]

Combination Studies Requiring BRAFi Backbone with Reduced Paradox-Driven Toxicity

For combination studies where first-generation BRAFi would introduce confounding cutaneous toxicity signals, mosperafenib provides a cleaner safety profile. Phase I data demonstrate complete absence (0%) of BRAFi class-specific toxicities including cSCCs, PPE, and keratoacanthoma. [8] This paradox breaker property enables higher target coverage and more interpretable combination readouts in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mosperafenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.